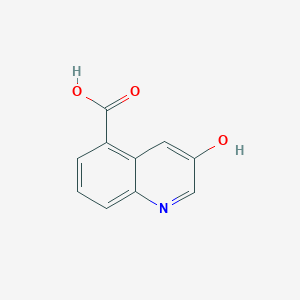

3-Hydroxyquinoline-5-carboxylic acid

Descripción general

Descripción

3-Hydroxyquinoline-5-carboxylic acid is a heterocyclic aromatic compound that belongs to the quinoline family. Quinoline derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The presence of both hydroxyl and carboxylic acid functional groups in this compound makes it a versatile compound with significant chemical reactivity.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 3-Hydroxyquinoline-5-carboxylic acid can be achieved through various methods. One common approach involves the protection of the hydroxyl group of 3-hydroxyquinoline, followed by a series of reactions to introduce the carboxylic acid group. For example, the hydroxyl group can be protected using methoxymethyl (MOM) protection, followed by a 1,2-addition of methyllithium to the quinoline ring. Subsequent oxidation steps transform the methyl group into a carboxylic acid, and the MOM group is removed to yield the final product .

Industrial Production Methods

Industrial production of quinoline derivatives, including this compound, often involves large-scale synthesis protocols that prioritize yield and efficiency. Methods such as the Gould-Jacob, Friedländer, and Skraup syntheses are commonly employed for the construction of quinoline scaffolds . These methods may involve the use of transition metal catalysts, ionic liquids, or green chemistry approaches to minimize environmental impact.

Análisis De Reacciones Químicas

Types of Reactions

3-Hydroxyquinoline-5-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form quinone derivatives.

Reduction: The carboxylic acid group can be reduced to form alcohols or aldehydes.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and electrophiles like halogens for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield quinone derivatives, while reduction of the carboxylic acid group can produce alcohols or aldehydes .

Aplicaciones Científicas De Investigación

Biological Activities

1. Antimicrobial Properties:

3-Hydroxyquinoline-5-carboxylic acid has demonstrated antimicrobial activity against various pathogens. Its structural analogs have been explored for their ability to inhibit the replication of viruses such as Hepatitis B Virus (HBV). Studies have shown that derivatives of hydroxyquinoline can act as potent inhibitors of HBV replication in vitro, indicating their potential in antiviral therapies .

2. Anticancer Activity:

The compound's ability to interact with biological targets makes it a candidate for anticancer research. Its mechanism involves the inhibition of iron-dependent oxygenases, which play crucial roles in oxidative processes within cells. This inhibition can lead to alterations in gene expression patterns associated with cancer progression.

3. Epigenetic Research:

Due to its role as an inhibitor of enzymes involved in nucleic acid demethylation and histone modification, this compound is valuable in epigenetic studies. It provides insights into gene regulation mechanisms and cellular functions, which are essential for understanding diseases like cancer.

Case Studies

Therapeutic Potential

The compound's diverse biological activities suggest several therapeutic applications:

- Antiviral Treatments: Given its efficacy against HBV, further research could establish it as a treatment option for viral infections.

- Cancer Therapy: Its ability to modulate gene expression through epigenetic mechanisms positions it as a candidate for developing novel anticancer therapies.

- Biochemical Research: The compound's interactions with metal ions (e.g., iron and copper) may enhance its biological activity, making it useful for studying metal detoxification processes.

Mecanismo De Acción

The mechanism of action of 3-Hydroxyquinoline-5-carboxylic acid involves its interaction with various molecular targets. For example, it acts as an inhibitor of 2-oxoglutarate-dependent oxygenases, which are involved in epigenetic regulation and metabolic processes . The compound binds to the active site of these enzymes, preventing their normal function and leading to downstream effects on gene expression and cellular metabolism.

Comparación Con Compuestos Similares

Similar Compounds

Similar compounds to 3-Hydroxyquinoline-5-carboxylic acid include other hydroxyquinoline derivatives such as 8-Hydroxyquinoline and 5-Carboxy-8-hydroxyquinoline .

Uniqueness

What sets this compound apart is the specific positioning of the hydroxyl and carboxylic acid groups, which confer unique chemical reactivity and biological activity. This compound’s ability to inhibit specific enzymes and its potential therapeutic applications make it a valuable subject of study in medicinal chemistry .

Actividad Biológica

3-Hydroxyquinoline-5-carboxylic acid (3-HQCA) is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article reviews the synthesis, biological properties, and potential therapeutic applications of 3-HQCA, drawing on recent research findings and case studies.

Chemical Structure and Synthesis

3-HQCA belongs to the quinoline family, characterized by a fused bicyclic structure containing nitrogen. The carboxylic acid and hydroxyl functional groups contribute to its reactivity and biological activity.

Synthesis Methods

The synthesis of 3-HQCA can be achieved through various methods, including:

- Refluxing with Carboxylic Acids : A common approach involves refluxing 8-hydroxyquinoline with carboxylic acids under acidic conditions, yielding high purity and yield.

- Diazotization Reactions : Coupling reactions with diazonium salts have also been explored, allowing for substitution at the C-5 position of the quinoline ring .

Biological Activities

3-HQCA exhibits a range of biological activities, including:

- Antimicrobial Activity : Studies show that 3-HQCA derivatives possess significant antibacterial properties against various strains, including methicillin-resistant Staphylococcus aureus (MRSA) and Gram-negative bacteria like Escherichia coli. The compound's efficacy often correlates with its lipophilicity and the electron-withdrawing nature of substituents on the aromatic ring .

- Anticancer Properties : Research indicates that 3-HQCA can inhibit cancer cell proliferation. In vitro studies demonstrate that certain derivatives exhibit cytotoxic effects on various cancer cell lines, including A549 (lung cancer) and HeLa (cervical cancer) cells. The IC50 values for some derivatives range from 15.6 µM to over 50 µM, suggesting moderate potency .

- Antioxidant Activity : Compounds derived from 3-HQCA have been evaluated for their antioxidant potential using assays like ABTS. Some derivatives showed good antioxidant activity, indicating their potential in preventing oxidative stress-related diseases .

Research Findings and Case Studies

Several studies have explored the biological activity of 3-HQCA and its derivatives. Below is a summary of key findings:

The biological activity of 3-HQCA is thought to involve several mechanisms:

- Inhibition of Enzymatic Activity : Some studies suggest that 3-HQCA may inhibit specific enzymes involved in cell proliferation or bacterial growth.

- Intercalation with DNA : The planar structure of the quinoline ring allows it to intercalate into DNA, potentially disrupting replication processes in cancer cells or bacteria .

- Modulation of Oxidative Stress Pathways : By scavenging free radicals, 3-HQCA may help mitigate oxidative stress, contributing to its antioxidant properties .

Propiedades

IUPAC Name |

3-hydroxyquinoline-5-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7NO3/c12-6-4-8-7(10(13)14)2-1-3-9(8)11-5-6/h1-5,12H,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SLEWWTDUGZSNJK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C2C=C(C=NC2=C1)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

189.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.